4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline
CAS No.: 1040688-36-5
Cat. No.: VC2621132
Molecular Formula: C23H25NO2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
![4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline - 1040688-36-5](/images/structure/VC2621132.png)
Specification
CAS No. | 1040688-36-5 |
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Molecular Formula | C23H25NO2 |
Molecular Weight | 347.4 g/mol |
IUPAC Name | N-[2-(2,5-dimethylphenoxy)ethyl]-4-phenylmethoxyaniline |
Standard InChI | InChI=1S/C23H25NO2/c1-18-8-9-19(2)23(16-18)25-15-14-24-21-10-12-22(13-11-21)26-17-20-6-4-3-5-7-20/h3-13,16,24H,14-15,17H2,1-2H3 |
Standard InChI Key | CYGRMPUPRUTVMU-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)OCCNC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES | CC1=CC(=C(C=C1)C)OCCNC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline consists of three key structural components:
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A 4-(benzyloxy)phenyl group
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A secondary amine (-NH-) bridge
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A 2-(2,5-dimethylphenoxy)ethyl substituent
This arrangement creates a molecule with multiple aromatic rings connected through ether and amine linkages. The benzyloxy group provides a characteristic structural motif that appears in various bioactive compounds, similar to the 4-(benzyloxy)aniline (CAS: 6373-46-2) referenced in the available data .
Physicochemical Properties
Based on structural analysis and comparison with related compounds, the following physicochemical properties can be estimated:
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Formula | C₂₃H₂₅NO₂ | Derived from complete structure |
Molecular Weight | 347.46 g/mol | Calculated from atomic composition |
Physical State | Likely solid at room temperature | Based on structural complexity and molecular weight |
Melting Point | Likely 90-120°C | Estimated from similar compounds |
Solubility in Water | Poor (likely <1 mg/mL) | Based on multiple aromatic rings and extended carbon chain |
Solubility in Organic Solvents | Good solubility in DCM, ethanol, DMSO | Predicted from functional groups |
Log P (Octanol-Water) | 4.8-5.2 | Estimated from structural components |
Hydrogen Bond Donors | 1 (NH group) | Structural analysis |
Hydrogen Bond Acceptors | 3 (two ether oxygens, one amine nitrogen) | Structural analysis |
Synthetic Approaches and Chemical Reactivity
Retrosynthetic Analysis
The synthesis of 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline can be approached through a strategic disconnection at the secondary amine. This would identify two key building blocks:
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4-(Benzyloxy)aniline
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2-(2,5-dimethylphenoxy)ethyl halide or tosylate
This approach leverages well-established N-alkylation chemistry, providing a straightforward synthetic route.
Synthesis of Key Intermediate: 4-(Benzyloxy)aniline
The 4-(benzyloxy)aniline component is a commercially available compound (CAS: 6373-46-2) with established synthetic methods . It can be prepared via benzylation of 4-aminophenol or through reduction of 4-(benzyloxy)nitrobenzene.
The available data indicates that 4-(benzyloxy)aniline has been utilized in various synthetic procedures, particularly in the formation of nitrogen-containing heterocycles and in aromatic substitution reactions . For example, it has been employed in reactions with 2-chloro-5-fluoro-3-nitropyridine under basic conditions (potassium carbonate in N,N-dimethylformamide at 120°C for 5 hours), demonstrating its utility as a nucleophile in aromatic substitution reactions .
Proposed Synthesis Route
A viable synthetic route to 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline would involve:
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Preparation of the alkylating agent:
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Reaction of 2,5-dimethylphenol with 2-bromoethanol or ethylene oxide
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Conversion of the resulting alcohol to a leaving group (e.g., bromide or tosylate)
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N-Alkylation reaction:
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Treatment of 4-(benzyloxy)aniline with the prepared 2-(2,5-dimethylphenoxy)ethyl derivative
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Typically performed under basic conditions (K₂CO₃, Cs₂CO₃, or NaH) in polar aprotic solvents like DMF
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Purification:
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Column chromatography using gradients of ethyl acetate/hexane
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Recrystallization from appropriate solvent systems
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The reaction conditions would need optimization, particularly to favor mono-alkylation over potential di-alkylation at the aniline nitrogen.
Chemical Reactivity Profile
Based on its functional groups, 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline would exhibit the following reactivity:
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The secondary amine (NH) would:
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Act as a nucleophile in alkylation and acylation reactions
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Participate in reactions with aldehydes and ketones
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Undergo oxidation under appropriate conditions
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The benzyloxy group could be:
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Cleaved via hydrogenolysis to reveal a phenolic OH
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Stable under basic conditions but potentially labile under acidic conditions
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The aromatic rings would:
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Undergo electrophilic aromatic substitution reactions
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Provide sites for potential functionalization
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR spectral features for 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline would include:
Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic protons | 6.5-7.5 | Complex multiplets | 12H |
-OCH₂Ph | 5.0-5.1 | Singlet | 2H |
-OCH₂CH₂N- | 3.9-4.1 | Triplet | 2H |
-OCH₂CH₂N- | 3.2-3.4 | Triplet | 2H |
Ar-CH₃ (2,5-positions) | 2.1-2.3 | Two singlets | 6H |
-NH- | 3.6-3.9 | Broad singlet | 1H |
The ¹³C NMR spectrum would show approximately 17 distinct carbon signals representing the various aromatic, methylene, and methyl carbons in the structure.
Infrared Spectroscopy
Key predicted IR absorption bands would include:
Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
---|---|---|
N-H stretching | 3300-3400 | Medium |
Aromatic C-H stretching | 3030-3080 | Weak |
Aliphatic C-H stretching | 2850-2950 | Medium |
C=C aromatic | 1580-1620 | Medium-strong |
C-O-C stretching | 1220-1260 | Strong |
C-N stretching | 1180-1200 | Medium |
Aromatic ring breathing | 1000-1050 | Medium |
Mass Spectrometry
In mass spectrometric analysis, the following would be anticipated:
Fragment | m/z | Relative Intensity |
---|---|---|
Molecular ion [M]⁺ | 347 | Variable |
[M-CH₃]⁺ | 332 | Low |
[4-(Benzyloxy)anilinyl]⁺ | 199 | High |
[Benzyloxy]⁺ | 107 | High |
[Tropylium]⁺ | 91 | Very high |
4-(Benzyloxy)aniline, a structural component of the target molecule, shows high gastrointestinal absorption and blood-brain barrier permeability according to prediction models . It also demonstrates inhibitory activity against several cytochrome P450 enzymes, which could translate to similar properties in the full molecule .
Structure-Activity Relationship Considerations
Critical Structural Elements
Several structural features of 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline could be explored for structure-activity relationship studies:
Analytical Methods and Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would likely be effective for the analysis of 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline with the following predicted parameters:
Parameter | Recommended Conditions |
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Column | C18 reversed-phase |
Mobile Phase | Acetonitrile/water gradient with 0.1% formic acid |
Detection | UV (280-290 nm) and mass spectrometry |
Retention Time | Likely late-eluting due to lipophilicity |
Sample Preparation | Dissolution in acetonitrile or methanol |
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